molecular formula C9H11BrO4 B8672647 2-Bromo-5,6-dimethoxy-3-methylbenzene-1,4-diol CAS No. 34417-79-3

2-Bromo-5,6-dimethoxy-3-methylbenzene-1,4-diol

Cat. No.: B8672647
CAS No.: 34417-79-3
M. Wt: 263.08 g/mol
InChI Key: XDEHJBMWKOQGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,6-dimethoxy-3-methylbenzene-1,4-diol is a useful research compound. Its molecular formula is C9H11BrO4 and its molecular weight is 263.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

34417-79-3

Molecular Formula

C9H11BrO4

Molecular Weight

263.08 g/mol

IUPAC Name

2-bromo-5,6-dimethoxy-3-methylbenzene-1,4-diol

InChI

InChI=1S/C9H11BrO4/c1-4-5(10)7(12)9(14-3)8(13-2)6(4)11/h11-12H,1-3H3

InChI Key

XDEHJBMWKOQGKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)OC)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 39.5 g of bromine in 70 ml of chloroform was added dropwise at about 5° C. to a solution of 46.0 g of 2,3-dimethoxy-5-methylhydroquinone in 500 ml of chloroform, under a nitrogen atmosphere. Stirring was continued at the same temperature for 3 hours, and then the reaction mixture was washed with water until the washings were colorless. The organic layer was dried over magnesium sulfate, and the solvent was distilled off under reduced pressure to provide 65.5 g of 2,3-dimethoxy-5-methyl-6-bromohydroquinone.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.